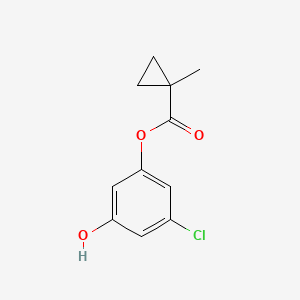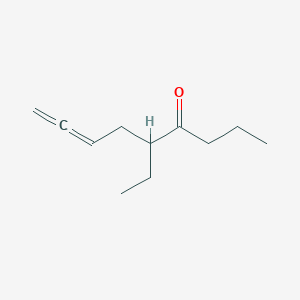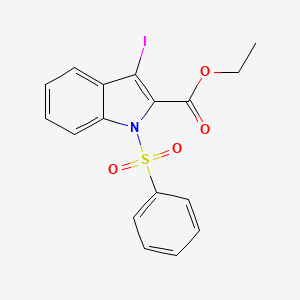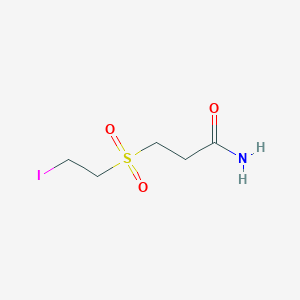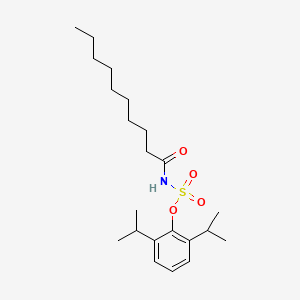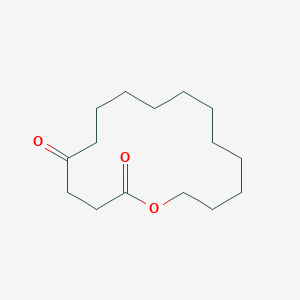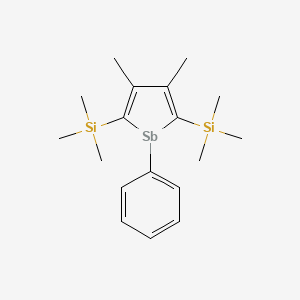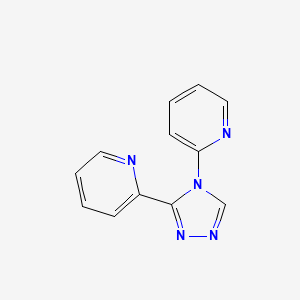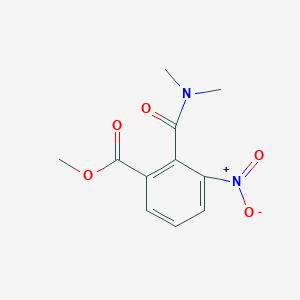
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a dimethylcarbamoyl group (-C(O)N(CH3)2) attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate typically involves the esterification of 2-(dimethylcarbamoyl)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: 2-(Dimethylcarbamoyl)-3-aminobenzoate.
Substitution: 2-(Dimethylcarbamoyl)-3-nitrobenzoic acid.
Oxidation: 2-(Dimethylcarbamoyl)-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes involved in the metabolism of carbamates.
Industry: The compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain biological processes in pests.
Mecanismo De Acción
The mechanism of action of Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to inhibition of enzyme activity. The dimethylcarbamoyl group can also interact with enzymes, leading to the formation of stable enzyme-inhibitor complexes. These interactions disrupt normal biological processes, leading to the desired therapeutic or pesticidal effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(dimethylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.
Ethyl 2-(dimethylcarbamoyl)-3-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(carbamoyl)-3-nitrobenzoate: Similar structure but with a carbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and dimethylcarbamoyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
129356-57-6 |
|---|---|
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O5/c1-12(2)10(14)9-7(11(15)18-3)5-4-6-8(9)13(16)17/h4-6H,1-3H3 |
Clave InChI |
ZYHYBRKUOUCZTB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


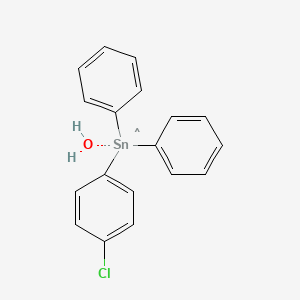
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)

